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Introduction
Morpholino-based phosphorothioate analogs, also known as thiophosphoramidate morpholinos

(TMOs), are a novel class of antisense oligonucleotides that merge the structural features of

phosphorodiamidate morpholino oligomers (PMOs) with the well-established phosphorothioate

(PS) linkage. This combination aims to leverage the high nuclease resistance and steric-

blocking mechanism of morpholinos with the potentially improved cellular uptake and binding

affinity characteristics associated with the phosphorothioate modification.[1][2][3] TMOs and

their chimeras with DNA-pS subunits have demonstrated enhanced binding affinity to

complementary RNA sequences and significant gene silencing efficacy.[1][2]

These application notes provide an overview of the synthesis of TMOs, focusing on the solid-

phase phosphoramidite approach. Detailed protocols for the synthesis, purification, and

characterization are provided to guide researchers in the development of these promising

therapeutic and research agents.
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Oligonucleotide
Sequence (5' to 3')

Duplex with RNA Tm (°C)
ΔTm per TMO
modification (°C)

DNA Control DNA/RNA 55.4 N/A

DNA-pS Control DNA-pS/RNA 49.8 N/A

Fully Modified TMO TMO/RNA 65.0 +0.88

Chimeric TMO 1

(Alternating)
TMO-DNA-pS/RNA 65.0 +0.88

Chimeric TMO 2

(Alternating)
TMO-DNA-pS/RNA 66.5 +1.00

Gapmer TMO TMO-DNA-pS/RNA 48.2 -0.50

Data synthesized from information presented in Langner et al., 2020.[2] The ΔTm is calculated

relative to the DNA/RNA duplex.

Table 2: Nuclease Stability of TMOs
Oligonucleotide Type Enzyme Stability

Fully Modified TMO 3'-Exonuclease High

TMO-DNA-pS Chimera 3'-Exonuclease High

Phosphorodiamidate

Morpholino (PMO)
Various Nucleases Very High[4]

Phosphorothioate DNA (PS-

DNA)
Various Nucleases Moderate

This table summarizes the high 3'-exonuclease stability of TMOs as reported in Langner et al.,

2020.[1][3]
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(TMOs)
This protocol describes the automated solid-phase synthesis of TMOs using a phosphoramidite

approach on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

Materials:

Controlled Pore Glass (CPG) solid support functionalized with the first morpholino subunit.

Morpholino phosphoramidite monomers (A, C, G, T) with appropriate protecting groups (e.g.,

Trityl or MMTr on the 3'-N).

Activator solution: 0.12 M 5-ethylthio-1H-tetrazole (ETT) in acetonitrile.[5]

Sulfurizing agent: 3-[(dimethylaminomethylene)amino]-3H-1,2,4-dithiazole-5-thione (DDTT).

[6]

Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

Capping solution A: Acetic anhydride/Pyridine/THF.

Capping solution B: 10% N-methylimidazole in THF.

Neutralization solution: 20% Diisopropylethylamine (DIPEA) in THF.

Anhydrous acetonitrile.

Cleavage and deprotection solution: Concentrated aqueous ammonia.

Procedure:

Resin Preparation: Start with a CPG solid support pre-loaded with the desired 3'-terminal

morpholino nucleoside in the synthesis column.

Deblocking: Remove the 3'-N protecting group (e.g., Trityl) by treating the support-bound

monomer with the deblocking solution for 60-90 seconds. Wash thoroughly with anhydrous

acetonitrile.
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Neutralization: Treat the support with the neutralization solution to neutralize any residual

acid. Wash with anhydrous acetonitrile.

Coupling: Deliver the desired morpholino phosphoramidite monomer and the activator

solution to the synthesis column. Allow the coupling reaction to proceed for 300 seconds.[5]

Sulfurization: After coupling, introduce the sulfurizing agent (DDTT) to convert the phosphite

triester linkage to a thiophosphoramidate linkage.

Capping: Treat the support with capping solutions A and B to acetylate any unreacted 5'-

hydroxyl groups, preventing the formation of deletion mutants in subsequent cycles.

Wash: Wash the support thoroughly with anhydrous acetonitrile.

Repeat: Repeat steps 2-7 for each subsequent monomer addition until the desired sequence

is synthesized.

Cleavage and Deprotection: After the final cycle, wash the resin and treat with concentrated

aqueous ammonia at 55°C for 12-16 hours to cleave the TMO from the solid support and

remove the base-protecting groups.[5]

Purification: Purify the crude TMO product using reverse-phase high-performance liquid

chromatography (RP-HPLC) or anion-exchange HPLC.

Characterization: Confirm the identity and purity of the final product by mass spectrometry

(e.g., LC-MS or MALDI-TOF).[7]

Protocol 2: Purification and Characterization of TMOs
Purification by RP-HPLC:

Column: Use a C18 reverse-phase column.

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

Mobile Phase B: Acetonitrile.
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Gradient: Run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50%

Mobile Phase B over 30 minutes) to elute the TMO.

Detection: Monitor the elution profile at 260 nm.

Collection and Desalting: Collect the fractions containing the full-length product and desalt

using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).

Characterization by LC-MS:

Liquid Chromatography: Employ a suitable LC method, such as ion-pair reversed-phase

chromatography, to separate the TMO from any impurities.[7]

Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass

spectrometer in negative ion mode to determine the molecular weight of the synthesized

TMO.[7]

Data Analysis: Compare the observed molecular weight with the calculated theoretical mass

to confirm the identity of the product. Analyze the chromatogram to assess the purity of the

sample.
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Caption: Automated solid-phase synthesis workflow for thiophosphoramidate morpholino

oligonucleotides (TMOs).
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Caption: Steric-blocking mechanism of action for morpholino-based phosphorothioate analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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